molecular formula C9H16ClNO B13240149 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride

Cat. No.: B13240149
M. Wt: 189.68 g/mol
InChI Key: DNLHVWQBQTXBCW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride (CAS: 1955505-69-7) is a hydrochloride salt derived from the base compound 2-cyclopropyl-6-methylpiperidin-4-one (CAS: 1368118-47-1) . The molecular formula of the base compound is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. The hydrochloride form enhances aqueous solubility, a common strategy in pharmaceutical development to improve bioavailability. Structurally, the compound features:

  • A piperidin-4-one core, a six-membered ring with a ketone group at the 4-position.
  • A methyl group at the 6-position, contributing to hydrophobic interactions .

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

2-cyclopropyl-6-methylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-6-4-8(11)5-9(10-6)7-2-3-7;/h6-7,9-10H,2-5H2,1H3;1H

InChI Key

DNLHVWQBQTXBCW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(N1)C2CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 6-methyl-4-piperidone in the presence of hydrochloric acid to form the desired hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides of 2-Cyclopropyl-6-methylpiperidin-4-one.

    Reduction: 2-Cyclopropyl-6-methylpiperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride is a chemical compound with applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds targeting the central nervous system. Its structural characteristics can influence its binding affinity and pharmacokinetic properties, making it valuable in creating new medicines.

Applications in Medicinal Chemistry

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride is utilized as an intermediate in synthesizing pharmaceutical compounds that target the central nervous system. These compounds are explored for their potential in treating conditions influenced by serotonergic receptor activity, such as neuropsychiatric diseases, including schizophrenia, depression, anxiety, sleep disorders, and affective disorders like major depression and bipolar disorder . They may also be beneficial in treating drug-induced psychoses and psychoses secondary to neurodegenerative disorders like Alzheimer's or Huntington's Disease .

Furthermore, these compounds may be useful in treating hypertension, migraine, vasospasm, ischemia, and thrombotic conditions such as myocardial infarction, thrombotic stroke, and peripheral vascular disease .

Interaction Studies

Interaction studies involving 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride aim to understand its binding characteristics with various biological targets. These studies are crucial for optimizing its efficacy and safety in medicinal applications related to the central nervous system.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the compound’s structure and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
2-Cyclopropyl-6-methylpiperidin-4-one 1368118-47-1 C₉H₁₅NO 153.22 2-cyclopropyl, 6-methyl Base form; moderate lipophilicity
2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride 1955505-69-7 C₉H₁₅NO·HCl 189.68 Protonated amine (HCl salt) Enhanced solubility in polar solvents
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 4-diphenylmethoxy Bulky aromatic substituents; high MW
1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one 188868-26-0 C₁₃H₂₃NO 209.33 Branched alkyl chain at 1-position High lipophilicity; potential CNS activity
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one 1099571-64-8 C₁₀H₁₅NO 165.23 Bicyclic framework Rigid conformation; niche applications

Key Observations:

  • Solubility: The hydrochloride salt of 2-cyclopropyl-6-methylpiperidin-4-one exhibits higher aqueous solubility than its base form and non-ionic analogs like 1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one .
  • Molecular Weight : 4-(Diphenylmethoxy)piperidine Hydrochloride (MW 303.83) is significantly heavier due to aromatic substituents, which may limit blood-brain barrier penetration compared to the target compound (MW 189.68) .

Pharmacological and Industrial Relevance

  • Target Compound : The cyclopropyl and methyl groups suggest applications in central nervous system (CNS) drug discovery , where balanced lipophilicity and metabolic stability are critical. The hydrochloride form is suitable for formulation in injectables or oral tablets .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride : Bulky diphenylmethoxy groups may favor peripheral targets (e.g., anti-inflammatory agents) due to reduced CNS penetration .
  • Bicyclic Analogs (e.g., 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one) : Rigid structures are advantageous for receptor selectivity , often explored in analgesics or anticholinergics .

Biological Activity

2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride is C₉H₁₆ClNO. Its structure features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of cyclopropyl and methyl substituents enhances its pharmacological properties, influencing its binding affinity and pharmacokinetic behavior compared to related compounds.

The biological activity of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride primarily involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications. The compound's unique structural characteristics allow it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially enhancing its efficacy in CNS-related therapies.

Biological Activity

Research indicates that 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride exhibits notable activity against various biological targets:

  • CNS Activity : It is investigated for its potential to influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Binding Affinity : Studies have shown that the compound has a favorable binding profile with certain receptors, suggesting its possible role as a drug candidate in CNS pharmacotherapy .

Case Studies and Experimental Data

A series of studies have evaluated the pharmacological profile of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride:

  • In Vitro Binding Studies : Experiments demonstrated that the compound has a significant binding affinity for specific CNS receptors. This was assessed using radiolabeled ligand binding assays, where it exhibited competitive inhibition against known ligands.
  • Pharmacokinetic Studies : Research on the compound's pharmacokinetics suggests it has favorable absorption and distribution characteristics, making it suitable for oral administration. The metabolic stability was also evaluated in various models, indicating a moderate half-life which could be optimized further .
  • Toxicity Studies : Preliminary toxicity assessments have shown that 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride has a low cytotoxic profile in human cell lines, which is promising for its development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-Cyclopropyl-6-methylpiperidin-4-oneContains both cyclopropyl and methyl groupsEnhanced binding affinity due to unique structural features
6-Methylpiperidin-4-oneLacks cyclopropyl groupDifferent biological activity due to simpler structure
2-Cyclopropylpiperidin-4-oneLacks methyl groupAltered properties affecting pharmacological profiles

The distinct combination of cyclopropyl and methyl groups in 2-Cyclopropyl-6-methylpiperidin-4-one hydrochloride significantly influences its reactivity and biological activity compared to these similar compounds.

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